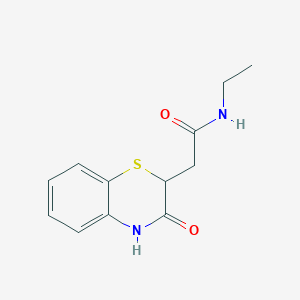

N-ethyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Description

N-Ethyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a benzothiazine-derived compound characterized by a 1,4-benzothiazine core fused with a ketone group at position 3 and an acetamide side chain substituted with an ethyl group. Benzothiazine derivatives are widely studied for their pharmacological applications, particularly as antimicrobial, antifungal, and anti-inflammatory agents .

The compound’s synthesis typically involves condensation reactions between thioamide precursors and α-haloacetamides, followed by cyclization under acidic or basic conditions. Structural confirmation is achieved via spectroscopic methods (e.g., IR, NMR) and X-ray crystallography .

Properties

IUPAC Name |

N-ethyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-2-13-11(15)7-10-12(16)14-8-5-3-4-6-9(8)17-10/h3-6,10H,2,7H2,1H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYJAGBKQFSQFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1C(=O)NC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves the condensation of 2-aminothiophenol with ethyl acetoacetate under acidic conditions to form the benzothiazine ring. The reaction is followed by N-ethylation using ethyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by employing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, which is crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzothiazine derivatives .

Scientific Research Applications

Chemical Properties and Structure

N-ethyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is characterized by its unique molecular structure that includes a benzothiazine ring. The compound's molecular formula is , with a molecular weight of approximately 251.30 g/mol. Its structure allows for interactions with biological targets, making it a subject of interest in medicinal chemistry.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. In particular:

- Mechanism of Action : These compounds inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response. This inhibition leads to reduced swelling and pain associated with conditions like rheumatoid arthritis .

- Efficacy : Studies have demonstrated that benzothiazine derivatives can be more effective than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone and indomethacin, with fewer side effects .

Antimicrobial Activity

The benzothiazine scaffold has been explored for its antimicrobial properties. Preliminary studies suggest that N-ethyl derivatives may possess activity against various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Potential

Emerging research indicates that benzothiazine compounds may have anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways .

Case Study 1: Anti-inflammatory Efficacy

A study conducted on animal models demonstrated that N-ethyl derivatives significantly reduced inflammation in carrageenan-induced paw edema tests. The results showed that these compounds were approximately four times as potent as phenylbutazone and twice as effective as indomethacin .

Case Study 2: Antimicrobial Testing

In vitro testing of N-ethyl derivatives against Staphylococcus aureus and Escherichia coli revealed promising results, indicating a potential role for these compounds in treating bacterial infections .

Mechanism of Action

The mechanism of action of N-ethyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares N-ethyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide with structurally analogous benzothiazine acetamides:

Key Observations :

- Substituent Effects : Bulky or electron-withdrawing groups (e.g., trifluoromethyl, nitro) enhance lipophilicity and membrane permeability, critical for antimicrobial activity .

- Bioactivity Trends : The 4-methylbenzyl derivative (326.41 Da) exhibits broad antifungal activity, likely due to optimal steric interactions with fungal enzyme targets . In contrast, the ethyl-substituted parent compound (263.33 Da) shows moderate activity, suggesting smaller substituents may limit target binding .

Structural and Crystallographic Analysis

- Crystal Packing : The title compound’s crystal structure (if resolved) would likely resemble related derivatives, such as 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide, which forms dimers via N–H···O and C–H···O interactions, stabilizing a 3D network .

- Dihedral Angles : In analogues, dihedral angles between the benzothiazine ring and substituents (e.g., 16.77° in hydrazide derivatives) influence planarity and intermolecular interactions .

Biological Activity

N-ethyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound belonging to the benzothiazine family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzothiazine ring system that is critical for its biological activity. The presence of the keto group (C=O) and the acetamide moiety contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

N-ethyl derivatives of benzothiazine compounds have been studied extensively for their antibacterial , anticancer , anti-inflammatory , and analgesic properties. Below is a summary of key findings regarding the biological activities associated with this compound.

Antimicrobial Activity

Research indicates that compounds within the benzothiazine class exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including resistant strains. Studies have reported minimum inhibitory concentrations (MICs) that suggest potent antibacterial effects comparable to established antibiotics .

Anticancer Properties

Several studies have highlighted the anticancer potential of benzothiazine derivatives. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation . For example, it has been reported that certain benzothiazine derivatives can inhibit tumor growth in xenograft models.

Anti-inflammatory Effects

The anti-inflammatory activity of N-ethyl derivatives is notable. In animal models, compounds similar to this compound have demonstrated efficacy in reducing inflammation markers such as cytokines and prostaglandins. In particular, one study found that these compounds were significantly more effective than traditional anti-inflammatory drugs like indomethacin and phenylbutazone .

The mechanisms underlying the biological activities of N-ethyl derivatives are multifaceted:

- Inhibition of Enzymatic Activity : Many benzothiazine compounds act as enzyme inhibitors. For example, they can inhibit cyclooxygenase (COX) enzymes involved in inflammatory responses.

- Interaction with Cellular Targets : The compound may interact with various cellular receptors and proteins, leading to altered signaling pathways that promote apoptosis in cancer cells or inhibit bacterial growth.

- Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties that contribute to their protective effects against oxidative stress-related damage in cells.

Data Summary

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antibacterial | Significant against resistant strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | More effective than indomethacin |

Case Studies

- Antibacterial Study : A study conducted on various benzothiazine derivatives showed that N-ethyl variants had MIC values lower than those of standard antibiotics against Staphylococcus aureus and Escherichia coli .

- Cancer Research : In vitro studies demonstrated that N-ethyl derivatives could reduce cell viability in breast cancer cell lines by inducing apoptosis through caspase activation .

- Inflammation Model : In a carrageenan-induced paw edema model in rats, N-ethyl derivatives exhibited significant reduction in swelling compared to control groups treated with traditional NSAIDs .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-ethyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters:

- Temperature : Exothermic steps (e.g., cyclization of benzothiazine core) demand gradual heating (60–80°C) to avoid side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency at the acetamide linkage .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio) followed by recrystallization in ethanol yields >90% purity .

- Validation : Monitor intermediates via TLC and final product purity via HPLC (C18 column, 254 nm UV detection) .

Q. How is the molecular structure of this compound characterized in academic research?

- Methodological Answer : Use multimodal analytical techniques:

- NMR : and NMR confirm benzothiazine core (δ 7.2–7.8 ppm for aromatic protons) and ethylacetamide sidechain (δ 1.2–1.4 ppm for CH) .

- X-ray Crystallography : SHELX software refines crystal structures; typical space groups include Cc (monoclinic) with Z = 4 .

- Mass Spectrometry : ESI-MS in positive mode detects [M+H] at m/z 342.42 (theoretical MW: 342.42 g/mol) .

Q. What in vitro assays are used for preliminary biological activity screening?

- Methodological Answer : Standard assays include:

- Antimicrobial Testing : Broth microdilution (MIC determination) against S. aureus and C. albicans (N-ethyl derivatives show MIC ~32 µg/mL) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) at 10–100 µM concentrations .

- Controls : Compare with reference drugs (e.g., fluconazole for antifungal assays) and solvent-only blanks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodological Answer :

- Substituent Analysis : Electron-withdrawing groups (e.g., -CF at position 6) enhance antifungal activity by 2–4 fold compared to -CH analogs .

- Bioisosteric Replacement : Replace benzothiazine sulfur with oxygen (benzoxazine analogs) to modulate pharmacokinetic properties .

Q. What challenges arise in resolving contradictory bioactivity data across studies?

- Methodological Answer : Contradictions often stem from:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC assays) to minimize inter-lab variability .

- Compound Stability : Test degradation under assay conditions (e.g., pH 7.4 PBS at 37°C for 24h) via LC-MS .

- Resolution : Use orthogonal assays (e.g., time-kill kinetics vs. MIC) to confirm fungicidal vs. fungistatic effects .

Q. How can crystallographic data resolve ambiguities in tautomeric forms?

- Methodological Answer :

- Tautomer Identification : X-ray diffraction distinguishes 3-oxo vs. 3-hydroxy tautomers via bond lengths (C=O at 1.22 Å vs. C-OH at 1.36 Å) .

- Refinement : SHELXL refines disorder models; assign occupancy factors for coexisting tautomers using PART commands .

- Validation : Compare experimental IR spectra (C=O stretch ~1700 cm) with DFT-calculated frequencies .

Q. What strategies improve yield in multi-step syntheses of benzothiazine derivatives?

- Methodological Answer :

- Microwave Assistance : Reduce reaction time for cyclization steps (30 min vs. 6h conventional heating) with 15–20% yield improvement .

- Flow Chemistry : Continuous flow reactors enhance reproducibility in nitro-group reductions (H, Pd/C catalyst) .

- Troubleshooting : Monitor intermediates via inline FTIR to detect side products early .

Experimental Design Challenges

Q. How to design crystallization trials for low-solubility derivatives?

- Methodological Answer :

- Solvent Screening : Use microbatch under oil (MBUC) with PEG 4000 as precipitant .

- Temperature Gradients : Slow cooling (0.2°C/h) from 50°C to 4°C promotes single-crystal growth .

- Tools : Utilize CrysAlisPro for diffraction data collection (MoKα radiation, λ = 0.71073 Å) .

Q. What statistical methods analyze dose-response contradictions in enzyme inhibition assays?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.